molecular formula C11H12N6OS B12142864 2-{[4-(prop-2-en-1-yl)-5-(pyrazin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide

2-{[4-(prop-2-en-1-yl)-5-(pyrazin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide

Cat. No.: B12142864
M. Wt: 276.32 g/mol
InChI Key: JRKAXNDPQVZWAJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-{[4-(prop-2-en-1-yl)-5-(pyrazin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a complex organic compound featuring a triazole ring, a pyrazine moiety, and a sulfanyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[4-(prop-2-en-1-yl)-5-(pyrazin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide typically involves multiple steps:

    Formation of the Triazole Ring: This can be achieved through a cyclization reaction involving hydrazine derivatives and appropriate aldehydes or ketones under acidic or basic conditions.

    Introduction of the Pyrazine Moiety: The pyrazine ring can be introduced via a nucleophilic substitution reaction, where a suitable pyrazine derivative reacts with the triazole intermediate.

    Attachment of the Sulfanyl Group: The sulfanyl group is often introduced through a thiolation reaction, where a thiol reacts with a halogenated precursor.

    Final Acetamide Formation: The final step involves the acylation of the intermediate compound with acetic anhydride or acetyl chloride under basic conditions to form the acetamide group.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, forming sulfoxides or sulfones.

    Reduction: Reduction reactions can target the triazole or pyrazine rings, potentially leading to hydrogenated derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at positions adjacent to the triazole and pyrazine rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Hydrogenated triazole or pyrazine derivatives.

    Substitution: Various substituted triazole or pyrazine compounds depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound can serve as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the development of new materials or catalysts.

Biology

Biologically, the compound’s triazole and pyrazine rings are known to interact with various biological targets, potentially leading to antimicrobial, antifungal, or anticancer activities. Research is ongoing to explore these possibilities.

Medicine

In medicine, the compound’s potential therapeutic effects are being investigated. Its ability to interact with specific enzymes or receptors could make it a candidate for drug development, particularly in the treatment of infectious diseases or cancer.

Industry

Industrially, the compound could be used in the development of new pharmaceuticals, agrochemicals, or specialty chemicals. Its versatile reactivity makes it a valuable intermediate in various chemical processes.

Mechanism of Action

The mechanism of action of 2-{[4-(prop-2-en-1-yl)-5-(pyrazin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is not fully understood but is believed to involve interactions with specific molecular targets such as enzymes or receptors. The triazole ring can act as a bioisostere for amides or esters, potentially inhibiting enzyme activity. The pyrazine moiety may interact with nucleic acids or proteins, affecting cellular processes.

Comparison with Similar Compounds

Similar Compounds

    2-{[4-(prop-2-en-1-yl)-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide: Similar structure but with a pyridine ring instead of a pyrazine ring.

    2-{[4-(prop-2-en-1-yl)-5-(pyrimidin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide: Contains a pyrimidine ring, offering different electronic properties.

Uniqueness

The presence of the pyrazine ring in 2-{[4-(prop-2-en-1-yl)-5-(pyrazin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide distinguishes it from similar compounds, potentially offering unique biological activities and reactivity. The pyrazine ring’s nitrogen atoms can participate in hydrogen bonding and other interactions, which may enhance the compound’s binding affinity to biological targets.

Properties

Molecular Formula

C11H12N6OS

Molecular Weight

276.32 g/mol

IUPAC Name

2-[(4-prop-2-enyl-5-pyrazin-2-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide

InChI

InChI=1S/C11H12N6OS/c1-2-5-17-10(8-6-13-3-4-14-8)15-16-11(17)19-7-9(12)18/h2-4,6H,1,5,7H2,(H2,12,18)

InChI Key

JRKAXNDPQVZWAJ-UHFFFAOYSA-N

Canonical SMILES

C=CCN1C(=NN=C1SCC(=O)N)C2=NC=CN=C2

solubility

>41.4 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.